![molecular formula C12H14N2OS B1483948 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098009-29-9](/img/structure/B1483948.png)
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
“1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a complex organic compound that contains several functional groups and rings, including a thiophene ring and a pyrazole ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .
Synthesis Analysis
The synthesis of thiophene derivatives often involves cyclization of readily available S-containing alkyne substrates . A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is complex due to the presence of multiple functional groups and rings. The crystal data of a similar compound, C17H12N4OS, was reported with orthorhombic space group Pca2 1 .
Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity .
Scientific Research Applications
Anticancer Activity
Thiophene derivatives have been studied for their potential as anticancer agents. The presence of the thiophene ring in the compound’s structure suggests it may exhibit anticancer properties. For instance, certain thiophene derivatives have shown cytotoxic potential against various cancer cell lines, including PANC-1 and SKOV-3 cells . The compound’s efficacy in this application could be attributed to its ability to inhibit key proteins involved in cancer cell proliferation.
Anti-inflammatory Properties
Compounds containing thiophene have been reported to possess anti-inflammatory activities. This is particularly relevant in the design of new drugs that can alleviate inflammation-related conditions. The structural features of “1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” may contribute to modulating the inflammatory response in biological systems .
Antimicrobial and Antifungal Effects
The thiophene nucleus is known to confer antimicrobial and antifungal properties to compounds. This makes the compound a candidate for the development of new antimicrobial and antifungal agents, which could be particularly useful in combating drug-resistant strains of bacteria and fungi .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction pathways. Thiophene derivatives have been identified as kinase inhibitors, which suggests that “1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” could be used in the treatment of diseases where kinase activity is dysregulated, such as certain types of cancer .
Antioxidant Properties
Antioxidants are vital in protecting the body from oxidative stress. The thiophene ring has been associated with antioxidant activity, indicating that the compound could serve as a basis for developing new antioxidants that help in preventing or treating diseases caused by oxidative damage .
Estrogen Receptor Modulation
Thiophene derivatives have been utilized for their ability to modulate estrogen receptors. This application is significant in the treatment of hormone-related disorders, including certain types of breast cancer. The compound’s potential in this field could lead to the development of novel therapeutics that target estrogen receptors .
Future Directions
Thiophene and its substituted derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Similarly, pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Mechanism of Action
Target of action
Thiophene and pyrazole derivatives have been reported to interact with a variety of biological targets. For example, some thiophene derivatives have been found to inhibit enzymes like kinases . Pyrazole derivatives have been reported to interact with various receptors and enzymes, showing a wide range of biological activities .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds could bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets kinases, it could affect signal transduction pathways .
Pharmacokinetics
Many heterocyclic compounds like thiophene and pyrazole derivatives are known to have good bioavailability .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Some thiophene and pyrazole derivatives have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
properties
IUPAC Name |
1-ethyl-3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-14-10-5-6-15-8-9(10)12(13-14)11-4-3-7-16-11/h3-4,7H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXMQNHHTTWESC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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